Chemical properties of 1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine
Chemical properties of 1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine
This technical guide details the chemical properties, synthesis, and reactivity profile of 1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine , a privileged heterocyclic scaffold in medicinal chemistry.
Executive Summary
1-(2-Fluorophenyl)-1H-1,3-benzodiazol-2-amine (also known as 1-(2-fluorophenyl)-2-aminobenzimidazole) is a bicyclic heteroaromatic compound characterized by a benzimidazole core substituted at the N1-position with a 2-fluorophenyl group and at the C2-position with a primary amine.[1][2]
This molecule represents a critical "privileged scaffold" in drug discovery, serving as a bioisostere for guanidines and a core structure for H1-antihistamines (e.g., Norastemizole analogs), neuroactive agents (GABA modulators), and kinase inhibitors . The ortho-fluorine substitution is a strategic medicinal chemistry modification designed to restrict conformational freedom (atropisomerism) and block metabolic oxidation at the vulnerable phenyl ring position.
Chemical Identity & Physiochemical Properties[2][3][4][5][6][7][8][9]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 1-(2-fluorophenyl)-1H-benzo[d]imidazol-2-amine |
| Molecular Formula | C₁₃H₁₀FN₃ |
| Molecular Weight | 227.24 g/mol |
| Core Scaffold | 2-Amino-1-arylbenzimidazole |
| SMILES | Nc1nc2ccccc2n1-c1ccccc1F |
Predicted Physiochemical Parameters
The following data represents consensus values derived from structural analogs (e.g., 1-phenyl-2-aminobenzimidazole) and computational QSAR models.
| Parameter | Value | Significance |
| LogP (Octanol/Water) | ~2.8 – 3.2 | Moderate lipophilicity; likely blood-brain barrier (BBB) permeable. |
| pKa (Conjugate Acid) | 7.2 – 7.5 | The C2-amine is basic. At physiological pH (7.4), it exists in equilibrium between neutral and protonated forms. |
| Topological Polar Surface Area (TPSA) | ~52 Ų | Indicates good oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors / Acceptors | 2 / 3 | Facilitates binding to kinase hinge regions or GPCR pockets. |
| Solubility | Low in water; High in DMSO, MeOH, DCM. | Requires salt formation (e.g., HCl, mesylate) for aqueous formulation. |
Synthetic Methodology
The most robust synthetic route utilizes the Cyanogen Bromide (BrCN) Cyclization method. This protocol ensures regioselectivity at the N1 position by establishing the N-aryl bond before ring closure.
Reaction Scheme (DOT Visualization)
Figure 1: Step-wise synthesis of 1-(2-fluorophenyl)-1H-benzimidazol-2-amine via the ortho-phenylenediamine intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Nitro-N-(2-fluorophenyl)aniline
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Reagents: 1-Chloro-2-nitrobenzene (1.0 equiv), 2-Fluoroaniline (1.1 equiv), Potassium Carbonate (2.0 equiv).
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Conditions: Heat in DMSO at 100–120°C for 12 hours.
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Mechanism: SNAr displacement of the chloride by the aniline nucleophile. The ortho-nitro group activates the chloride.
Step 2: Reduction to N-(2-fluorophenyl)benzene-1,2-diamine
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Reagents: Iron powder (5.0 equiv), Ammonium Chloride (sat. aq.), Ethanol.
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Conditions: Reflux for 2–4 hours.
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Workup: Filter through Celite to remove iron residues; concentrate filtrate.
Step 3: Cyclization with Cyanogen Bromide
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Reagents: N-(2-fluorophenyl)benzene-1,2-diamine (1.0 equiv), Cyanogen Bromide (BrCN) (1.1 equiv).
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Solvent: Ethanol or MeOH/Water mixture.
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Procedure:
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Dissolve the diamine in ethanol.
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Add BrCN portion-wise (Caution: Highly Toxic) at 0°C.
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Allow to warm to room temperature and stir for 4–12 hours.
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Basify with aqueous NaHCO₃ to precipitate the free base.
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Purification: Recrystallization from ethanol/water or column chromatography (DCM/MeOH).
Reactivity & Stability Profile
Tautomerism (Amino-Imino Equilibrium)
2-Aminobenzimidazoles exist in a tautomeric equilibrium between the amino form (exocyclic -NH₂) and the imino form (=NH).
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Predominant Form: In solution and solid state, the amino form is generally favored due to aromaticity retention in the benzene ring.
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Implication: Electrophiles (e.g., alkyl halides) can react at either the exocyclic nitrogen or the ring nitrogen (N3), depending on conditions (kinetic vs. thermodynamic control).
Figure 2: Tautomeric equilibrium. The amino form is thermodynamically preferred.
The "Ortho-Fluorine" Effect
The presence of the fluorine atom at the ortho position of the N-phenyl ring introduces two critical properties:
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Conformational Twist: Steric repulsion between the fluorine and the benzimidazole C2/N3 atoms forces the phenyl ring out of coplanarity. This reduces conjugation but increases solubility and selectivity.
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Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert. It prevents oxidative metabolism (hydroxylation) at the ortho position, a common clearance pathway for N-phenyl rings, thereby extending the half-life (
) of the molecule.
Medicinal Chemistry Applications
Bioisosterism
The 2-aminobenzimidazole unit is a cyclic bioisostere of guanidine .
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Advantage: It retains the basicity and H-bond donor/acceptor capability of guanidine but with reduced conformational flexibility and improved membrane permeability.
Therapeutic Areas
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Antihistamines: Structurally related to Mizolastine and Norastemizole , where the benzimidazole core anchors the molecule to the H1 receptor.
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Kinase Inhibitors: The donor-acceptor motif (NH-N:) mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases (e.g., VEGFR, tyrosine kinases).
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GABA-A Modulators: 1-Aryl and 2-aryl benzimidazoles have shown efficacy as positive allosteric modulators for treating anxiety and epilepsy.
References
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General Synthesis of 2-Aminobenzimidazoles
- Title: "The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradi
- Source: PMC (PubMed Central)
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URL:[Link]
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Cyanogen Bromide Cyclization Mechanism
- Title: "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions."
- Source: Organic Chemistry Portal
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URL:[Link]
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Medicinal Chemistry of Benzimidazoles
- Title: "Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities."
- Source: Impact Factor
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URL:[Link]
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pKa and Physiochemical Properties
